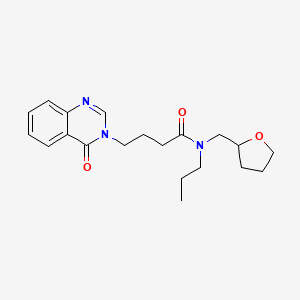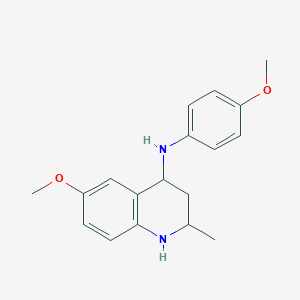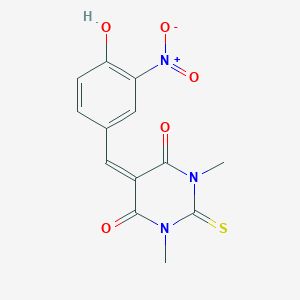![molecular formula C15H15N5OS B3923460 6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3923460.png)
6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine
Descripción general
Descripción
The compound “6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidine is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Aplicaciones Científicas De Investigación
Antifungal Effects
One of the notable applications of compounds related to 6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine is their antifungal properties. Research by Jafar et al. (2017) explored the synthesis of various dimethylpyrimidin-derivatives, including similar compounds, and found them to be effective against fungi like Aspergillus terreus and Aspergillus niger. These compounds showed significant antifungal effects, suggesting potential use as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Hypoglycemic Agents
Another application is in the field of diabetes treatment. Song et al. (2011) reported that derivatives of N-(pyrimidin-4-yl)thiazol-2-amine, which are structurally related to the compound , showed potential as dual-action hypoglycemic agents. These derivatives were found to activate glucokinase (GK) and PPARγ, significantly reducing glucose levels in mice after oral administration, indicating their potential as treatment options for diabetes (Song et al., 2011).
Structural Analysis and Protonation Studies
Research into the structural and protonation characteristics of similar compounds has also been conducted. Böck et al. (2021) studied the synthesis and structural characterization of compounds closely related to this compound, revealing different sites of protonation and distinct intermolecular hydrogen bonding patterns. This research contributes to a deeper understanding of the chemical and physical properties of these types of compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Antiangiogenic Properties
The antiangiogenic potential of pyrimidine derivatives, including compounds similar to the one , has been investigated. Jafar and Hussein (2021) conducted a study that explored the effect of synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine as antiangiogenic agents. These compounds showed significant results in binding energy affinity with VEGFR-2 kinase, suggesting their potential as powerful antiangiogenic agents. This research indicates the possible use of these compounds in treatments targeting abnormal angiogenesis, such as in cancer therapy (Jafar & Hussein, 2021).
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of aminopyrimidines, including compounds structurally related to this compound, have been studied for their potential as tyrosine kinase inhibitors. Stolpovskaya et al. (2019) reported the synthesis of substituted N-(1,3-thiazol-2-yl)-pyrimidin-2-amines and N-(pyrimidin-2-yl)thioureas, which exhibited high inhibitory activity toward several protein kinases. These findings open the door for these compounds to be developed into novel therapeutic agents for diseases involving aberrant tyrosine kinase activity, such as certain cancers (Stolpovskaya et al., 2019).
Antimicrobial Properties
Compounds similar to this compound have been researched for their antimicrobial activities. Wardkhan et al. (2008) synthesized derivatives with antimicrobial activities against bacterial and fungal strains, such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. These findings suggest the potential use of these compounds in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Direcciones Futuras
The future directions in the research of pyrimidine derivatives like “6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine” could involve the development of more robust synthetic routes, exploration of their biological activities, and their potential applications in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-21-14-8-13(18-10-19-14)17-7-4-12-9-22-15(20-12)11-2-5-16-6-3-11/h2-3,5-6,8-10H,4,7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADIRAVSZWXDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCCC2=CSC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[4-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3923394.png)
methanone](/img/structure/B3923410.png)
![N-ethyl-1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3923414.png)
![1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B3923424.png)
![1-allyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3923436.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3923442.png)
![2,4-dichloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3923446.png)
![2-(1H-indol-3-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B3923447.png)
![5-(1,2-benzisoxazol-3-ylacetyl)-N-cyclopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3923448.png)


![2-[(butylthio)methyl]-5-methyl-1H-benzimidazole](/img/structure/B3923479.png)

